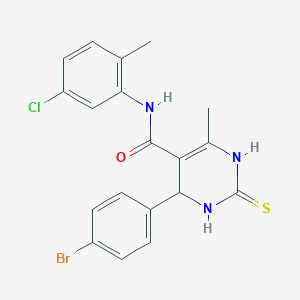![molecular formula C16H16N2O3S B5130213 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)
4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoxaline family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its wide range of potential applications. However, one limitation is that the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of new synthetic methods for producing this compound may facilitate its use in a wider range of applications.
Métodos De Síntesis
The synthesis of 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-methylbenzenesulfonyl chloride with 2-(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in scientific research are vast. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(3-methylphenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-5-4-6-13(9-12)11-22(20,21)18-10-16(19)17-14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPGBZXNDPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)

![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)


![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)
